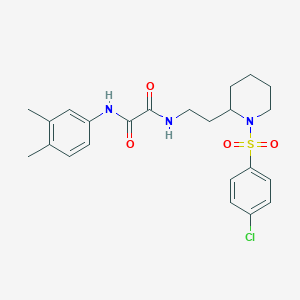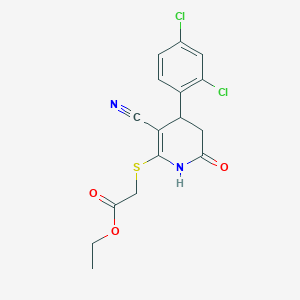![molecular formula C7H12ClNO2 B2507058 Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride CAS No. 2230802-83-0](/img/structure/B2507058.png)
Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest compound I found is rac- (1R,5R)-2-oxa-6-azabicyclo [3.2.0]heptane hydrochloride . It has a molecular weight of 135.59 and its IUPAC name is (1R,5R)-2-oxa-6-azabicyclo [3.2.0]heptane hydrochloride .
Molecular Structure Analysis
The InChI code for rac- (1R,5R)-2-oxa-6-azabicyclo [3.2.0]heptane hydrochloride is 1S/C5H9NO.ClH/c1-2-7-5-3-6-4 (1)5;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1 . This can be used to generate a 3D structure of the molecule.Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
Synthesis Techniques and Efficiency : Research has been focused on the synthesis of azabicycloheptane derivatives and their analogs. An improved synthesis technique for enantiopure azabicycloheptane-3-carboxylic acid via stereoselective synthesis has been developed, significantly improving upon earlier methods that required tedious chromatographic purification (Tararov et al., 2002). Furthermore, the synthesis of chiral bicyclic azetidine derivatives has been explored, providing a method for transforming (2S)-N-Benzoyl-2-azetidinecarboxylic acid into several derivatives of (5R)-1-azabicycloheptane, highlighting the compound's versatility in derivative formation (Barrett et al., 2002).
Development of Analogues : The compound's potential as a core structure for developing analogs has been highlighted. The synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues indicates its applicability in mimicking or modifying biological molecules (Petz & Wanner, 2013). This approach utilizes intermolecular [2+2] photocycloaddition, showcasing the compound's adaptability in complex chemical reactions.
Structural and Functional Analysis
Structural Insights : Detailed structural analysis of these compounds has been conducted, with X-ray crystallography being used to determine the structures of three stereoisomers of certain azabicycloheptane derivatives. This level of structural detail underpins the compound's potential in precise chemical and pharmaceutical applications (Barrett et al., 2002).
Conformational Studies : The compound and its analogs have been subjects of conformational studies. For instance, constrained beta-proline analogues were prepared in enantiopure form, and their influence in organocatalytic aldol reactions was assessed, indicating the compound's utility in facilitating specific chemical transformations and its role in understanding molecular geometry's impact on chemical reactivity (Armstrong et al., 2009).
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMUJLSVMRSEKW-KQBMADMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)
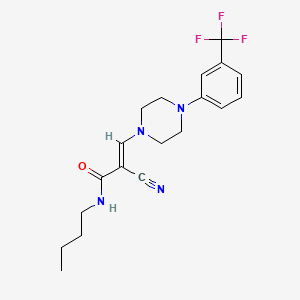
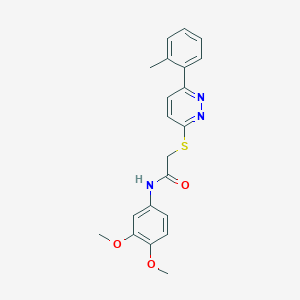




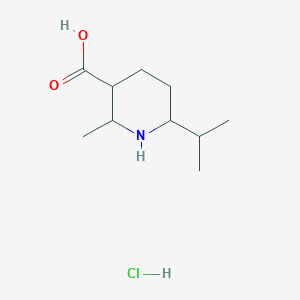
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)
![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)
